molecular formula C9H7Br3O2 B6306401 Ethyl 2,4,6-tribromobenzoate CAS No. 861781-97-7

Ethyl 2,4,6-tribromobenzoate

Cat. No. B6306401
CAS RN: 861781-97-7
M. Wt: 386.86 g/mol
InChI Key: WITGESXYPLANNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4,6-tribromobenzoate is a chemical compound with the molecular formula C9H7Br3O2 . It has an average mass of 386.863 Da and a mono-isotopic mass of 383.799591 Da . This compound belongs to the group of brominated flame retardants.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2,4,6-tribromobenzoate or its derivatives are used as precursors or intermediates in the synthesis of diverse heterocyclic compounds. For example, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with a similar structure, has been used to synthesize a wide range of trifluoromethyl heterocycles, such as oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, indicating the versatility of such compounds in chemical synthesis (Honey et al., 2012).

Characterization and Synthesis of Fine Particles

Controlled precipitation of similar compounds like ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate has been utilized to produce fine particles of various sizes and morphologies. This is important for diagnostic imaging and other applications. The synthesis process also reveals information about polymorphic forms of the drug, which is crucial for understanding the material's properties and behavior (Bosch et al., 2004).

Material Synthesis

Ethyl 2,4,6-tribromobenzoate derivatives are used in the synthesis of novel materials. For example, the study on the synthesis of Ethyl 3,5-Dibromobenzoate as a raw material for preparing dendritic polymers shows the compound's importance in the creation of complex molecular architectures. This process involves steps like diazotization and reductive deamination, indicating the compound's role in advanced material synthesis (Yun-mei, 2011).

Future Directions

While specific future directions for Ethyl 2,4,6-tribromobenzoate are not available in the search results, research into similar compounds often involves exploring their potential applications, improving their synthesis methods, and understanding their behavior under various conditions .

properties

IUPAC Name

ethyl 2,4,6-tribromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITGESXYPLANNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,6-tribromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4,6-tribromobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4,6-tribromobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4,6-tribromobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4,6-tribromobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4,6-tribromobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4,6-tribromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.